5-Chloro-2-methoxybenzenesulfonyl chloride

描述

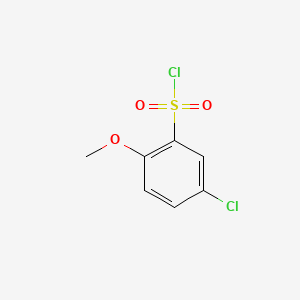

5-Chloro-2-methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C7H6Cl2O3S and a molecular weight of 241.09 g/mol . It is a white crystalline solid that is primarily used in organic synthesis. The compound is known for its reactivity due to the presence of both a sulfonyl chloride group and a methoxy group on the benzene ring.

准备方法

Synthetic Routes and Reaction Conditions

5-Chloro-2-methoxybenzenesulfonyl chloride can be synthesized through the sulfonylation of 5-chloro-2-methoxybenzene. The reaction typically involves the use of chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product .

化学反应分析

Types of Reactions

5-Chloro-2-methoxybenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives.

Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.

Oxidation: Oxidative reactions can further modify the sulfonyl group, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) can be employed.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols or thiols.

Sulfonyl Hydrides: Formed by reduction reactions.

科学研究应用

Synthesis Applications

5-Chloro-2-methoxybenzenesulfonyl chloride is primarily used as an intermediate in the synthesis of various pharmaceuticals and bioactive compounds. Its sulfonyl chloride group allows for the introduction of sulfonamide functionalities, which are prevalent in many drug molecules.

Key Synthesis Examples

-

Sulfonamide Derivatives :

- The compound has been utilized to synthesize salicylic acid-derived sulfonamides, which have shown potential in inhibiting protein interactions critical for cancer progression .

- In a study, it was reacted with 2-amino-4-chlorophenol to produce a sulfonamide that exhibited significant activity against specific cancer cell lines.

- High-Throughput Screening (HTS) :

Biological Applications

The biological applications of this compound extend beyond synthesis; it plays a role in various therapeutic areas:

- Antidepressant Research :

-

Enzyme Inhibition Studies :

- The compound has been tested for its ability to inhibit specific enzymes involved in metabolic pathways, contributing to the development of new therapeutic agents aimed at metabolic diseases.

作用机制

The mechanism of action of 5-chloro-2-methoxybenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent, transferring the sulfonyl group to nucleophilic substrates .

相似化合物的比较

Similar Compounds

5-Bromo-2-methoxybenzenesulfonyl chloride: Similar in structure but contains a bromine atom instead of chlorine.

5-Fluoro-2-methoxybenzenesulfonyl chloride: Contains a fluorine atom instead of chlorine.

2-Methoxybenzenesulfonyl chloride: Lacks the chlorine substituent on the benzene ring.

Uniqueness

5-Chloro-2-methoxybenzenesulfonyl chloride is unique due to the presence of both a chlorine atom and a methoxy group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This combination of functional groups makes it a versatile reagent in organic synthesis .

生物活性

5-Chloro-2-methoxybenzenesulfonyl chloride (CAS Number: 22952-32-5) is a sulfonyl chloride compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and organic synthesis. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₆Cl₂O₃S, with a molecular weight of approximately 241.09 g/mol. The compound features a sulfonyl chloride functional group, which contributes to its reactivity in various chemical processes. Notably, it is characterized by its corrosive nature and potential irritant effects on biological tissues .

Biological Activity Overview

The biological activity of this compound is primarily explored through its derivatives, as the parent compound itself has limited direct biological data. However, compounds containing the sulfonamide functionality often exhibit significant antimicrobial properties . The reactivity of the sulfonyl chloride group allows for the modification of biological molecules through covalent bonding, making it a useful tool in drug design and protein engineering .

While specific studies on the mechanism of action of this compound are sparse, it is hypothesized that its ability to form covalent bonds with amino acids or proteins can alter their function. This characteristic is crucial in developing targeted therapies and understanding drug interactions at the molecular level .

In Vitro Studies

Recent studies have investigated the interactions between this compound and various biological targets. For example, a study evaluated its derivatives for their affinity towards α₂A adrenergic receptors (α₂A-AR) and serotonin 7 receptors (5-HT₇R). The results indicated that certain derivatives exhibited high binding affinity, which suggests potential applications in treating affective disorders and neurodegenerative diseases .

Table 1: Affinity of Compounds for Biological Targets

| Compound | α₂A-AR Ki (nM) | 5-HT₇R Ki (nM) |

|---|---|---|

| Compound 6 | 138 ± 44 | 35 ± 22 |

| Compound 8 | 148 ± 23 | 30 ± 11 |

| Compound 13 | 80 ± 42 | 91 ± 25 |

These findings underscore the significance of structure-activity relationships (SAR) in optimizing compounds for desired biological effects.

Case Studies

One notable case study involved the synthesis and evaluation of a novel dual α₂A/5-HT₇ receptor antagonist derived from modifications to the sulfonamide structure. The study demonstrated that these modifications enhanced the compounds' antidepressant-like properties in preclinical models, indicating a promising avenue for future drug development .

Toxicological Considerations

Due to its corrosive nature, handling this compound requires caution. It can cause irritation to skin, eyes, and respiratory tracts upon exposure. Furthermore, it reacts exothermically with water, releasing hydrochloric acid fumes . Safety data sheets recommend appropriate protective equipment when working with this compound .

常见问题

Basic Research Questions

Q. What are standard synthetic protocols for preparing 5-chloro-2-methoxybenzenesulfonyl chloride?

Answer: The compound is typically synthesized via sulfonation of 5-chloro-2-methoxybenzene derivatives. A representative procedure involves reacting the precursor with chlorosulfonic acid under controlled conditions. For example, in the synthesis of sulfonamide derivatives, this compound (1 eq) is reacted with a primary amine in the presence of K₂CO₃ (2 eq) in anhydrous dichloromethane at room temperature for 12–24 hours . Key parameters include:

| Parameter | Condition |

|---|---|

| Solvent | Dichloromethane (anhydrous) |

| Base | K₂CO₃ |

| Reaction Time | 12–24 hours |

| Temperature | Room temperature (20–25°C) |

Q. What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Inspect gloves for integrity before use and avoid skin contact .

- Ventilation: Work in a fume hood to prevent inhalation of vapors. Ensure eyewash stations and safety showers are accessible .

- Storage: Keep containers tightly sealed in a cool, dry, and well-ventilated area. Avoid exposure to moisture to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized for sulfonylation using this compound?

Answer: Optimization involves systematic variation of:

- Solvent polarity: Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity, while THF may reduce side reactions .

- Stoichiometry: Use 1.1–1.2 equivalents of sulfonyl chloride to ensure complete conversion of the amine.

- Catalysis: Add catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation.

- Temperature control: Elevated temperatures (40–50°C) may reduce reaction time but risk decomposition.

Example DOE Table:

| Variable | Level 1 | Level 2 | Level 3 |

|---|---|---|---|

| Solvent | DCM | DMF | THF |

| Equivalents | 1.0 | 1.1 | 1.2 |

| Temperature | 25°C | 40°C | 60°C |

Q. How should researchers address contradictions in spectral data (e.g., NMR, IR) for derivatives of this compound?

Answer:

- NMR analysis: Confirm the presence of characteristic signals:

- IR validation: Look for S=O stretches at ~1350–1370 cm⁻¹ and ~1150–1170 cm⁻¹.

- Troubleshooting: If signals deviate, check for hydrolysis (via O–H stretches in IR) or impurities (HPLC-MS analysis at 254 nm) .

Q. What strategies mitigate side reactions during sulfonamide synthesis?

Answer:

- Moisture control: Use anhydrous solvents and molecular sieves to prevent hydrolysis of the sulfonyl chloride group .

- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to separate sulfonamide products from unreacted starting materials .

- Inert atmosphere: Conduct reactions under nitrogen/argon to avoid oxidation byproducts .

Q. Data Analysis & Stability

Q. How can stability studies be designed for this compound under varying storage conditions?

Answer:

- Experimental design:

- Key findings: Degradation is accelerated by moisture and heat, leading to hydrolysis to the sulfonic acid. Store at ≤4°C with desiccants .

Q. How to resolve discrepancies in reported reactivity of this compound with nucleophiles?

Answer:

- Mechanistic insight: The electron-withdrawing methoxy group activates the sulfonyl chloride toward nucleophilic attack, but steric hindrance may reduce reactivity in bulky amines.

- Experimental validation: Compare kinetic data (e.g., reaction half-life) with structurally similar sulfonyl chlorides (e.g., 5-chloro-2-fluorobenzenesulfonyl chloride) .

Q. Methodological Resources

属性

IUPAC Name |

5-chloro-2-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O3S/c1-12-6-3-2-5(8)4-7(6)13(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCJGLIMDVOTBLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370190 | |

| Record name | 5-chloro-2-methoxybenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22952-32-5 | |

| Record name | 5-chloro-2-methoxybenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-methoxybenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。